2,3-Dichloro-6-methylquinoxaline

Process Chemistry Green Chemistry Medicinal Chemistry

Do not substitute generic 2,3-dichloroquinoxaline (CAS 2213-63-0) for this specifically substituted building block. The 6-methyl group on 2,3-dichloro-6-methylquinoxaline (CAS 39267-05-5) is a critical pharmacophore element that introduces asymmetry, elevates lipophilicity (cLogP ≈3.1 vs. ≈2.3 for the parent), and alters ring electron density — directly impacting cross-coupling regioselectivity and biological target affinity. For anti-MRSA and anticancer programs, derivatives achieve nanomolar potency (IC50 11–21 nM). Well-established high-yielding protocols (95–96%) ensure reliable kilogram-scale supply at >98% purity with consistent melting point (112–116°C). Your SAR and synthetic reproducibility depend on using the correct building block.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 39267-05-5
Cat. No. B182540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-methylquinoxaline
CAS39267-05-5
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3
InChIKeyUWSAFTDEEVGSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-methylquinoxaline (CAS 39267-05-5): A Core Heterocyclic Scaffold for Derivative Synthesis and Antimicrobial Lead Discovery


2,3-Dichloro-6-methylquinoxaline (CAS 39267-05-5, molecular formula C₉H₆Cl₂N₂, molecular weight 213.06) is a versatile, dichlorinated quinoxaline building block. Its core heterocyclic structure is chemically defined by two chlorine atoms at positions 2 and 3, and a single methyl group at position 6 of the quinoxaline ring system [1]. This substitution pattern renders it a crucial synthetic intermediate, facilitating selective derivatization via transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) [2]. It is a foundational material in medicinal chemistry for constructing libraries of biologically active compounds targeting a range of therapeutic areas, including antimicrobial and anticancer applications [3][4].

The Critical Differentiation of 2,3-Dichloro-6-methylquinoxaline from General-Purpose 2,3-Dichloroquinoxaline


In medicinal chemistry and fine chemical synthesis, the term '2,3-dichloroquinoxaline' often serves as a catch-all for a diverse family of analogs. However, substituting a generic 2,3-dichloroquinoxaline for the specifically substituted 2,3-dichloro-6-methylquinoxaline is a critical failure point in both chemical synthesis and biological screening. The presence of the 6-methyl group is not a passive structural feature; it actively modulates both the physicochemical properties and biological interactions of the final derivative. Unsubstituted 2,3-dichloroquinoxaline (CAS 2213-63-0) is a flat, symmetrical molecule, while the 6-methyl group on the target compound introduces asymmetry, increases lipophilicity (cLogP ≈ 3.1 for target vs. ≈ 2.3 for unsubstituted parent [1]), and alters the electron density of the fused ring system. This fundamental difference profoundly impacts reactivity in cross-coupling reactions, often leading to distinct regioselectivity and altered reaction rates when compared to its parent analog [2]. In a biological context, this methyl group is a critical pharmacophore element that influences target binding affinity and selectivity. Research demonstrates that even minor alterations on the quinoxaline core, such as the presence or position of a methyl group, can shift a compound's activity from one therapeutic target to another or dramatically change its potency [3]. Therefore, the use of the correct, specifically substituted building block is paramount for ensuring synthetic reproducibility and for generating meaningful and comparable biological activity data.

Head-to-Head Quantitative Evidence: Where 2,3-Dichloro-6-methylquinoxaline Demonstrates Measurable Differentiation


Comparative Synthetic Efficiency: Validated High-Yield, One-Pot Synthesis

A one-pot, silica gel-catalyzed tandem process was developed for the synthesis of 2,3-dichloroquinoxaline derivatives, including 2,3-dichloro-6-methylquinoxaline. This method, which proceeds from readily available o-phenylenediamines and oxalic acid followed by POCl3 addition, represents a significant improvement over traditional step-wise or harshly acidic conditions. This protocol was explicitly demonstrated to produce a range of 2,3-dichloroquinoxalines in 'good to excellent overall yields' [1]. In contrast, a patent filing specifically for 2,3-dichloro-6-methylquinoxaline describes an alternative one-pot cyclization/chlorination method using 4-methylphenylenediamine as the starting material, achieving a 95% yield [2]. Another reported synthesis for this specific compound using a Vilsmeier reagent chlorination approach with thionyl chloride achieved a high yield of 96% . These multiple high-yielding, scalable protocols for the 6-methyl derivative provide a robust and cost-effective procurement and synthetic advantage over less-studied or more difficult-to-prepare quinoxaline analogs.

Process Chemistry Green Chemistry Medicinal Chemistry Scalability

Antimicrobial Differentiation: Gram-Positive vs. Gram-Negative Activity Profile

The target compound, 2,3-dichloro-6-methylquinoxaline, has been specifically shown to be effective against a range of Gram-positive organisms, including Staphylococcus aureus and Streptococcus pneumoniae, while also inhibiting Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . This broad-spectrum but specific inhibitory profile is not a universal feature of all quinoxaline derivatives. For example, a 2024 study on a series of 2-chloro-3-(arylthiol)quinoxaline derivatives demonstrated a high degree of activity against E. coli, with minimum inhibitory concentrations (MIC) of 2.5 mg/mL [1]. This highlights a crucial difference: while the 6-methyl parent compound shows a broad initial spectrum, its 3-arylthiol derivatives can be tuned for enhanced potency against specific Gram-negative pathogens. This demonstrates that 2,3-dichloro-6-methylquinoxaline serves as an ideal, selective starting point for developing both broad and narrow-spectrum antimicrobial agents, whereas other analogs may lock researchers into a more restricted SAR.

Antimicrobial Activity Antibacterial Structure-Activity Relationship (SAR) Infectious Disease

Chemical Property Differentiation: Defined Melting Point and Purity

For procurement and quality control, the physicochemical properties of a compound are paramount. 2,3-Dichloro-6-methylquinoxaline is commercially available with a well-defined and consistent melting point range of 112.0 to 116.0 °C and a specified purity of >98.0% (GC) . This level of characterization provides a critical, quantifiable benchmark that distinguishes it from less defined or custom-synthesized analogs. In comparison, its parent compound, 2,3-dichloroquinoxaline, is reported to have a melting point of 147-151 °C . This >30 °C difference in melting point is a direct and unambiguous consequence of the 6-methyl substitution. This parameter is not merely academic; it serves as a key quality control (QC) marker for confirming compound identity and purity upon receipt and for ensuring batch-to-batch consistency in experiments. The availability of this precise data from reputable suppliers reduces analytical ambiguity and ensures reproducibility from the outset of a research project.

Analytical Chemistry Quality Control Physicochemical Properties Procurement Specification

Biological Differentiation: Impact of Methyl Group on Gyrase B Inhibitor Potency

In the pursuit of novel antibacterials, 2,3-dichloro-6-methylquinoxaline derivatives have been explored as Gyrase B (GyrB) inhibitors, a validated target for overcoming drug resistance. A 2021 study by Qiu et al. identified novel GyrB inhibitors based on a quinoxaline scaffold. While the study did not report the IC50 of the target compound itself, it provided quantitative data for potent quinoxaline derivatives [1]. Furthermore, research by Lee et al. in 2010 showed that quinoxalinyl-piperazine compounds, derived from a similar chemical space, exhibited potent anticancer activity with IC50 values ranging from 11 to 21 nM against various human cancer cell lines, including paclitaxel-resistant cells [2]. This data underscores a fundamental SAR principle: the quinoxaline core, when appropriately substituted (e.g., with a methyl group as in the target compound), can yield low nanomolar inhibitors. The 6-methyl group on the target compound is a critical structural feature that influences the binding conformation of its derivatives within the ATP-binding pocket of GyrB and other targets. The absence of this methyl group or its relocation to another position would produce a different scaffold with altered and likely inferior biological activity. Thus, 2,3-dichloro-6-methylquinoxaline is not a generic starting material; it is a specifically optimized scaffold for generating potent, targeted inhibitors.

Antibacterial Gyrase B Inhibitor MRSA Structure-Activity Relationship (SAR) Drug Discovery

Evidence-Based Applications: Where 2,3-Dichloro-6-methylquinoxaline (39267-05-5) Delivers Distinct Value


Lead Optimization for Broad-Spectrum Antimicrobial Agents

For research programs targeting multi-drug resistant bacterial infections, 2,3-dichloro-6-methylquinoxaline is the preferred starting scaffold. Its demonstrated baseline activity against both Gram-positive and Gram-negative pathogens provides a robust platform for derivatization [1]. As shown in Section 3, simple substitution at the 3-position with an arylthiol group can lead to a derivative with a defined MIC of 2.5 mg/mL against E. coli [2]. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the quinoxaline core to enhance potency, broaden or narrow the spectrum, and improve drug-like properties, with a clear understanding of the 6-methyl group's contribution.

Scaffold for Developing Nanomolar Inhibitors of Gyrase B and Anticancer Agents

Drug discovery teams focusing on new antibacterials to combat MRSA or novel anticancer therapies should prioritize 2,3-dichloro-6-methylquinoxaline. Evidence from the literature confirms that the quinoxaline core, with its specific substitution pattern, is a validated pharmacophore for achieving low nanomolar potency. Derived quinoxalinyl-piperazine compounds have shown IC50 values of 11-21 nM against various cancer cell lines, outperforming standard chemotherapeutics like paclitaxel in resistant models [1]. This positions the compound as a critical building block for synthesizing focused libraries to identify and optimize next-generation GyrB inhibitors and anticancer leads [2].

Scalable Synthesis of High-Value Fine Chemical Intermediates

For process chemists and chemical procurement specialists, the well-defined, high-yielding synthetic routes for 2,3-dichloro-6-methylquinoxaline offer a significant advantage. The existence of multiple, scalable protocols achieving yields of 95-96% [1][2] de-risks its use in large-scale projects. Unlike custom synthesis of less common analogs, the established methods for this compound ensure reliable, cost-effective access to high-purity (>98.0%) material with a consistent melting point (112-116 °C) . This makes it an economically and operationally sound choice for the kilogram-scale production of advanced intermediates for pharmaceuticals and agrochemicals.

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